molecular formula C6H11Cl2N3 B13911024 (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride

Cat. No.: B13911024
M. Wt: 196.07 g/mol
InChI Key: VHCNUKIFCVDWKT-XRIGFGBMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.

    Purification: The resulting compound is then purified using techniques such as recrystallization or chromatography.

    Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-pyrimidin-5-ylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-pyrimidin-5-ylethanamine: A stereoisomer with different spatial arrangement.

    2-pyrimidin-5-ylethanamine: A structural isomer with the amine group at a different position.

    3-pyrimidin-5-ylethanamine: Another structural isomer with the amine group at yet another position.

Uniqueness

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This configuration can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

(1S)-1-pyrimidin-5-ylethanamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-5(7)6-2-8-4-9-3-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m0../s1

InChI Key

VHCNUKIFCVDWKT-XRIGFGBMSA-N

Isomeric SMILES

C[C@@H](C1=CN=CN=C1)N.Cl.Cl

Canonical SMILES

CC(C1=CN=CN=C1)N.Cl.Cl

Origin of Product

United States

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